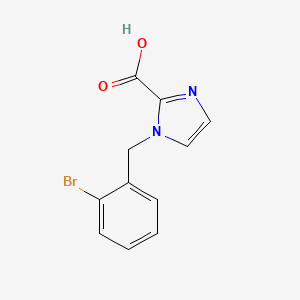

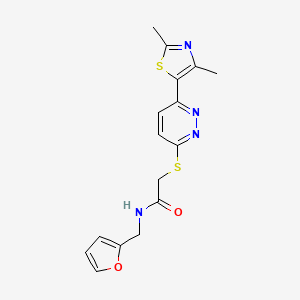

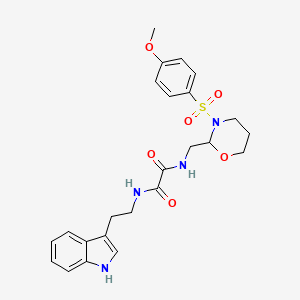

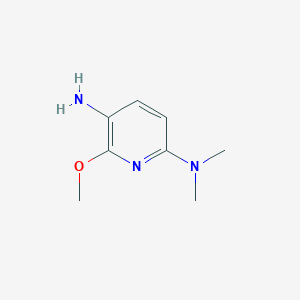

![molecular formula C17H15N3O4S B2710881 ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-32-9](/img/structure/B2710881.png)

ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are attractive to medical chemists as they have shown high inhibitory activity against the replication process of tumor cells . The structure of thiazolo[3,2-a]pyrimidine can be easily modified by changing the number and nature of substituents .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Molecular Structure Analysis

The molecular structure of thiazolopyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs . The presence of an asymmetric carbon atom, C5, determines the existence of two enantiomers (R- and S-isomers) . The crystal structure of the resulting compound was established using SCXRD .Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of thiazolo[3,2-a]pyrimidine, similar to ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, are synthesized through reactions involving various starting materials. These compounds are of interest due to their structural complexity and potential biological activities. For instance, a study described the synthesis of novel benzothiazole and thiazolopyrimidine derivatives, highlighting the methods used to achieve these complex molecules and their potential applications in medicinal chemistry due to their bioactive properties (Mohamed, 2014).

Biological Activities

Some studies focus on the synthesis of thiazolopyrimidine derivatives due to their anticipated antimicrobial and anti-inflammatory properties. For example, research on benzodifuranyl derivatives derived from visnaginone and khellinone, including compounds with thiazolo[3,2-a]pyrimidine motifs, demonstrated significant anti-inflammatory and analgesic activities. These findings suggest that modifications incorporating the thiazolopyrimidine unit can lead to promising biological activities, with potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Supramolecular Chemistry

Research on the structural modifications of thiazolo[3,2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation. This information is crucial for understanding the chemical behavior of these compounds and their potential applications in material science and nanotechnology. The study explores how different substituents affect the molecular packing and interaction patterns, which is relevant for designing compounds with specific properties (Nagarajaiah & Begum, 2014).

Anticancer Research

There is also interest in thiazolopyrimidine derivatives as potential anticancer agents. A study synthesized a series of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and evaluated their cytotoxicity against human cancer cell lines. Some compounds showed promising activity, highlighting the therapeutic potential of thiazolopyrimidine derivatives in cancer treatment (Nagarapu et al., 2013).

Mechanism of Action

Target of Action

Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound that has been found to have a broad spectrum of biological activity . The primary targets of this compound are glutamate receptors and acetylcholinesterase . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission. Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

The interaction of ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate with its targets results in significant changes in cellular function. As a glutamate receptor antagonist, it inhibits the action of glutamate, reducing the excitatory synaptic transmission . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The action of ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate affects several biochemical pathways. By inhibiting glutamate receptors, it impacts the glutamatergic signaling pathway, which plays a key role in learning and memory . By inhibiting acetylcholinesterase, it affects the cholinergic signaling pathway, which is involved in a wide range of physiological functions, including muscle contraction and heart rate .

Result of Action

The molecular and cellular effects of ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate’s action are diverse, given its broad spectrum of biological activity . It has been shown to have anti-inflammatory, antiparkinsonian, and antiherpes activity . These effects are likely the result of its interaction with glutamate receptors and acetylcholinesterase, leading to changes in cellular signaling and function .

properties

IUPAC Name |

ethyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-3-24-16(23)11-4-6-12(7-5-11)19-14(21)13-8-18-17-20(15(13)22)10(2)9-25-17/h4-9H,3H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDVTPKUVPJQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)

![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2710800.png)

![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)

![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)

![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)